3-Amino-5-cyclopropyl-N-methylbenzamide
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Overview
Description
3-Amino-5-cyclopropyl-N-methylbenzamide is an organic compound with a complex structure that includes an amino group, a cyclopropyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-cyclopropyl-N-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the amino and cyclopropyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process might include steps such as:
Preparation of intermediates: Synthesizing key intermediates that will be used in the final steps.
Coupling reactions: Using coupling agents to attach the amino and cyclopropyl groups to the benzamide core.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-cyclopropyl-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide core can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzamides, while reduction can produce amine derivatives.
Scientific Research Applications
3-Amino-5-cyclopropyl-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-cyclopropyl-N-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the cyclopropyl group may enhance the compound’s binding affinity. The benzamide core can interact with various enzymes, potentially inhibiting their activity and affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: A simpler analog without the amino and cyclopropyl groups.
3-Amino-N-methylbenzamide: Similar structure but lacks the cyclopropyl group.
5-Cyclopropyl-N-methylbenzamide: Similar structure but lacks the amino group.
Uniqueness
3-Amino-5-cyclopropyl-N-methylbenzamide is unique due to the presence of both the amino and cyclopropyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-amino-5-cyclopropyl-N-methylbenzamide |
InChI |
InChI=1S/C11H14N2O/c1-13-11(14)9-4-8(7-2-3-7)5-10(12)6-9/h4-7H,2-3,12H2,1H3,(H,13,14) |
InChI Key |
NPZIHTKRCZKQSY-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)C2CC2)N |
Origin of Product |
United States |
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